molecular formula C14H11NOS B6376210 2-Cyano-5-(4-methylthiophenyl)phenol, 95% CAS No. 1261983-38-3

2-Cyano-5-(4-methylthiophenyl)phenol, 95%

Cat. No. B6376210
CAS RN: 1261983-38-3
M. Wt: 241.31 g/mol
InChI Key: ODXOCHMPELQCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(4-methylthiophenyl)phenol, also known as Methylthiophenol, is a compound belonging to the class of organic compounds known as thiophenols. It is a colorless liquid with a pungent odor and a melting point of -45 °C. Methylthiophenol has a wide range of applications in the scientific research field, including its use in the synthesis of organic compounds, as a catalyst in chemical reactions and as a biochemical reagent.

Mechanism of Action

2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol acts as a catalyst in the synthesis of organic compounds by facilitating the formation of new bonds between the reactants. It does this by lowering the activation energy of the reaction, which increases the rate of the reaction.
Biochemical and Physiological Effects
2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol can inhibit the growth of certain types of bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, 2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol has been shown to have a protective effect against certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to obtain. It is also stable and has a high purity level. However, 2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol can be toxic if inhaled or ingested and should be handled with caution. In addition, it has a low solubility in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds and pharmaceuticals. In addition, further research could be conducted on its use as a catalyst in chemical reactions and its potential applications in the fabrication of electronic devices. Finally, further research could be conducted on its potential toxicity and its environmental impact.

Synthesis Methods

2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol can be synthesized from the reaction of 4-methylthiophenol with sodium hypochlorite in aqueous solution. This reaction is carried out at a temperature of 60 °C and a pressure of 1 atm. The reaction produces a yellow solution with a concentration of 95% 2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol.

Scientific Research Applications

2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol is widely used as a catalyst in organic synthesis. It is used in the synthesis of a variety of organic compounds, such as amides, esters, and amines. It is also used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticoagulants. In addition, 2-Cyano-5-(4-methylthiophenyl)phenol, 95%enol is used in the synthesis of organic semiconductors, which are used in the fabrication of electronic devices.

properties

IUPAC Name

2-hydroxy-4-(4-methylsulfanylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXOCHMPELQCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(4-methylthiophenyl)phenol

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